

# One-Pot Synthesis of Nitrosobenzene from Arylboronic Acids: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Nitrosobenzene	
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### **Abstract**

This document provides detailed application notes and protocols for the efficient one-pot synthesis of nitrosoarenes from readily available arylboronic acids. This method circumvents the challenges associated with traditional **nitrosobenzene** synthesis, which often requires harsh oxidizing agents and suffers from poor functional group tolerance. The presented protocol proceeds via an in situ generation of a potassium aryltrifluoroborate intermediate, which then undergoes a selective ipso-nitrosation. This one-pot, two-step procedure offers high yields for a variety of substituted arylboronic acids and is conducted under mild conditions, making it a valuable tool for synthetic and medicinal chemistry.

### Introduction

Nitrosoarenes are versatile synthetic intermediates in organic chemistry, serving as precursors for the synthesis of anilines, azoxybenzenes, and other nitrogen-containing compounds.[1] They also participate in various cycloaddition and condensation reactions. Traditional methods for their synthesis often involve the oxidation of anilines or the reduction of nitroarenes, which can require harsh reaction conditions and exhibit limited functional group compatibility.[2]



The direct ipso-nitrosation of arylboronic acids presents a more convergent and milder alternative. However, the direct nitrosation of arylboronic acids can lead to the formation of undesired nitroarene byproducts.[3] To address this selectivity issue, a one-pot, two-step procedure has been developed. This method involves the initial conversion of the arylboronic acid to a more reactive potassium aryltrifluoroborate salt in situ, which then undergoes clean and selective nitrosation to afford the desired nitrosoarene in high yield.[1] This protocol is characterized by its operational simplicity, broad substrate scope, and use of bench-stable reagents.[4]

### **Data Presentation**

The following table summarizes the yields of various nitrosoarenes synthesized from the corresponding arylboronic acids using the one-pot, two-step protocol.

Entry	Arylboronic Acid	Product	Yield (%)
1	4- Methoxyphenylboronic acid	1-Methoxy-4- nitrosobenzene	99
2	4-Fluorophenylboronic acid	1-Fluoro-4- nitrosobenzene	81
3	4- Chlorophenylboronic acid	1-Chloro-4- nitrosobenzene	85
4	4- (Trifluoromethyl)pheny Iboronic acid	1-Nitroso-4- (trifluoromethyl)benze ne	77
5	Phenylboronic acid	Nitrosobenzene	67

# Experimental Protocols General One-Pot Procedure for the Synthesis of Nitrosoarenes from Arylboronic Acids



This protocol describes a general method for the one-pot synthesis of nitrosoarenes from arylboronic acids on a 0.1 mmol scale.

### Materials:

- Arylboronic acid (1 equiv, 0.1 mmol)
- Potassium fluoride (KF) (4 equiv, 0.4 mmol, 23 mg)
- L-(+)-Tartaric acid (2.5 equiv, 0.25 mmol, 37.5 mg)
- N-Nitrososulfonamide (NO-1) (1.1 equiv, 0.11 mmol, 25 mg)
- Hydrochloric acid (HCl) (10 mol %)
- Acetonitrile (MeCN)
- Deionized water (H<sub>2</sub>O)
- Vial

### Procedure:

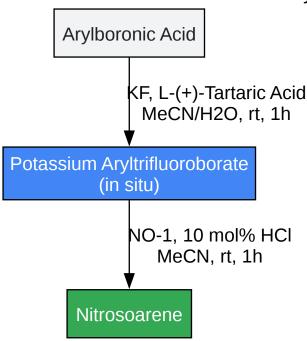
- To a vial containing the arylboronic acid (1 equiv, 0.1 mmol) in acetonitrile (0.4 mL), add a solution of potassium fluoride (4 equiv, 0.4 mmol, 23 mg) in deionized water (40 μL).
- Stir the mixture until the arylboronic acid is completely dissolved.
- Over a period of 5 minutes, add a solution of L-(+)-tartaric acid (2.5 equiv, 0.25 mmol, 37.5 mg) in a mixture of acetonitrile (0.3 mL) and deionized water (40 μL). A white precipitate should form.
- Stir the resulting suspension at room temperature for 1 hour.
- To this mixture, add the N-nitrososulfonamide (NO-1) (1.1 equiv, 0.11 mmol, 25 mg) in acetonitrile (0.3 mL), followed by the addition of hydrochloric acid (10 mol %).
- Stir the reaction mixture at room temperature for 1 hour.



 Upon completion of the reaction (monitored by TLC or LC-MS), the product can be isolated using standard workup and purification techniques (e.g., extraction and column chromatography).

# Mandatory Visualization Reaction Workflow

One-Pot Synthesis of Nitrosobenzene from Arylboronic Acid



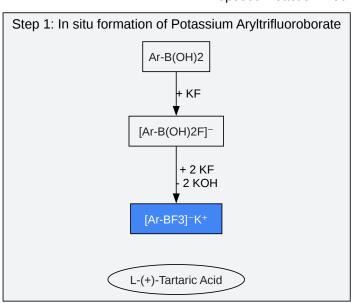
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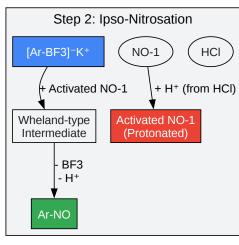
Caption: Experimental workflow for the one-pot synthesis.

# **Proposed Reaction Mechanism**



### **Proposed Reaction Mechanism**





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Caption: Proposed mechanism for the one-pot reaction.

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## References

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